IUPAC name for Methyl 3-oxo-6-octenoate
IUPAC name for Methyl 3-oxo-6-octenoate
An In-Depth Technical Guide to Methyl (E)-3-oxooct-6-enoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Methyl (E)-3-oxooct-6-enoate (CAS: 110874-83-4), a versatile β-keto ester with significant potential in synthetic organic chemistry. The document delves into the fundamental chemical principles governing its reactivity, offers a detailed protocol for its laboratory synthesis, and outlines its spectroscopic signature for unambiguous characterization. Furthermore, this guide explores its applications as a synthetic intermediate, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a professional research setting.
Introduction: The Strategic Value of a β-Keto Ester
Methyl (E)-3-oxooct-6-enoate belongs to the β-keto ester class of organic compounds, which are distinguished by a ketone functional group positioned beta (β) to an ester group. This arrangement is not a mere structural curiosity; it is the source of the molecule's profound synthetic utility. The electron-withdrawing nature of both carbonyl groups significantly increases the acidity of the α-protons (the protons on the carbon atom situated between the two carbonyls). This unique electronic feature facilitates the formation of a resonance-stabilized enolate ion, a potent carbon nucleophile, under relatively mild basic conditions.[1][2] This dual reactivity—possessing both electrophilic carbonyl carbons and a nucleophilic α-carbon—renders β-keto esters like Methyl (E)-3-oxooct-6-enoate powerful building blocks for carbon-carbon bond formation.[3] This guide will elucidate the practical applications of these fundamental principles for researchers in drug discovery and chemical development.
Nomenclature and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is paramount for reproducible science.
-
IUPAC Name: methyl (E)-3-oxooct-6-enoate[4]
-
Common Synonyms: Methyl 3-oxo-6-octenoate, Methyl 3-oxooct-6-enoate (predominantly trans)[4]
-
CAS Number: 110874-83-4[4]
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₃ | [4][5] |
| Molecular Weight | 170.21 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | 95°C @ 1.3kPa (for Methyl 3-Oxoheptanoate) | |
| Density | ~0.99 g/cm³ (predicted for similar esters) | |
| Flash Point | 96.93 °C (estimated) | |
| XLogP3-AA | 1.2 | [4] |
Core Chemical Principles: Reactivity of the β-Keto Ester Moiety
The synthetic versatility of Methyl (E)-3-oxooct-6-enoate is rooted in the chemical behavior of its β-dicarbonyl motif. Two key phenomena are at play: keto-enol tautomerism and the generation of a stabilized enolate.
Keto-Enol Tautomerism: In solution, the compound exists as an equilibrium mixture of the keto form and two possible enol tautomers. The acidic α-proton can migrate to either the ketone or ester oxygen. This equilibrium is fundamental to its reactivity.
Enolate Formation and Resonance Stabilization: In the presence of a suitable base (e.g., an alkoxide), the α-proton is readily abstracted to form a carbanion. This negative charge is delocalized across the α-carbon and both oxygen atoms of the carbonyl groups, creating a highly stable, resonance-stabilized enolate anion. This stability is the causal factor behind the enhanced acidity (pKa ≈ 11 in DMSO) of the α-protons compared to those of a simple ketone or ester.
Caption: Keto-enol tautomerism and resonance stabilization of the corresponding enolate.
Synthesis Protocol: A Crossed Claisen Approach
The synthesis of Methyl (E)-3-oxooct-6-enoate can be efficiently achieved via a crossed Claisen-type condensation, followed by decarboxylation. A robust method involves the acylation of the dianion of methyl acetoacetate. A more direct, analogous procedure involves the C-acylation of a suitable enolate with an unsaturated acyl chloride. The following protocol is an illustrative procedure based on established methodologies for creating β-keto esters.[6]
Reaction Principle: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to generate the enolate of methyl acetate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of (E)-hex-4-enoyl chloride. An acidic workup yields the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Diisopropylamine | 101.19 | ≥99.5% | Sigma-Aldrich |
| n-Butyllithium | 64.06 | 2.5 M in hexanes | Sigma-Aldrich |
| Methyl Acetate | 74.08 | ≥99.5% | Sigma-Aldrich |
| (E)-Hex-4-enoyl chloride | 132.58 | (Custom synthesis) | N/A |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Saturated NaCl (aq) | N/A | N/A | Laboratory prepared |
| Anhydrous MgSO₄ | 120.37 | ≥99.5% | VWR |
Equipment:
-
Three-necked round-bottom flask (500 mL) equipped with a magnetic stir bar
-
Dropping funnels (x2)
-
Low-temperature thermometer
-
Inert gas (Nitrogen or Argon) supply with manifold
-
Dry ice/acetone bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
System Preparation: Assemble the three-necked flask with a thermometer, a dropping funnel, and a rubber septum for the nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
LDA Formation: Charge the flask with anhydrous THF (150 mL) and diisopropylamine (1.1 eq). Cool the flask to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution for 30 minutes at -78 °C to ensure complete formation of LDA.
-
Enolate Generation: Add methyl acetate (1.0 eq) dropwise to the LDA solution over 15 minutes. A color change to deep yellow or orange may be observed. Allow the solution to stir for an additional 45 minutes at -78 °C to ensure complete enolate formation.
-
Acylation: Dissolve (E)-hex-4-enoyl chloride (1.0 eq) in anhydrous THF (20 mL) in a separate, dry dropping funnel. Add this solution dropwise to the enolate mixture over 30 minutes, maintaining the temperature at -78 °C. The reaction is highly exothermic; slow addition is critical to prevent side reactions.
-
Reaction Progression: After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting methyl acetate is consumed.
-
Quenching: Slowly quench the reaction by adding 1 M HCl (50 mL) dropwise, ensuring the temperature does not rise above -20 °C. Allow the mixture to warm to room temperature.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated NaCl solution (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure Methyl (E)-3-oxooct-6-enoate.
Caption: Experimental workflow for the synthesis of Methyl (E)-3-oxooct-6-enoate.
Spectroscopic Characterization: The Molecular Fingerprint
Unambiguous identification of the synthesized product is critical. The following data represent the expected spectroscopic characteristics based on the structure and analysis of similar compounds.[7][8][9]
| Technique | Expected Features |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~5.4-5.6 (m, 2H, -CH=CH-), δ 3.74 (s, 3H, -OCH₃), δ 3.45 (s, 2H, -COCH₂CO-), δ 2.55 (t, 2H, -COCH₂CH₂-), δ 2.25 (q, 2H, =CHCH₂-), δ 1.65 (d, 3H, CH₃CH=) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~201 (C=O, ketone), δ ~167 (C=O, ester), δ ~128 & ~125 (-CH=CH-), δ 58 (-COCH₂CO-), δ 52 (-OCH₃), δ ~40 (-COCH₂CH₂-), δ ~28 (=CHCH₂-), δ ~18 (CH₃CH=) |
| IR (Neat) | ν ~1745 cm⁻¹ (C=O stretch, ester), ν ~1715 cm⁻¹ (C=O stretch, ketone), ν ~1650 cm⁻¹ (C=C stretch, alkene), ν ~1150 cm⁻¹ (C-O stretch, ester) |
| Mass Spec (EI) | M⁺ at m/z = 170. M-31 ([M-OCH₃]⁺) at m/z=139. M-43 ([M-CH₃CO]⁺) at m/z=127. Base peak likely related to acylium ion fragments. |
Causality of Spectral Features:
-
¹H NMR: The protons on C2 (α-protons) appear as a sharp singlet around 3.45 ppm due to the strong deshielding effect of the two adjacent carbonyls. The methoxy protons are also a singlet further upfield. The vinyl protons will appear as complex multiplets in the 5.4-5.6 ppm region.
-
¹³C NMR: The carbonyl carbons are the most downfield signals due to their severe deshielding. The ester carbonyl is typically slightly upfield of the ketone carbonyl.
-
IR: The two distinct carbonyl groups will give rise to two strong, sharp absorption bands in the characteristic C=O region. The ester carbonyl absorbs at a higher frequency than the ketone.
-
Mass Spectrometry: Electron impact ionization will likely cause fragmentation at the bonds adjacent to the carbonyl groups, leading to the loss of the methoxy radical (·OCH₃) or the acetyl group.
Reactivity and Synthetic Applications
Methyl (E)-3-oxooct-6-enoate is not typically an end-product but rather a versatile intermediate. Its bifunctional nature allows for a wide array of subsequent transformations.
Key Reaction Pathways:
-
Alkylation/Acylation at C2: The most common reaction involves deprotonating the α-carbon (C2) to form the enolate, which can then be alkylated or acylated with high regioselectivity. This is a cornerstone of C-C bond formation.
-
Reduction of the Ketone: The ketone at C3 can be selectively reduced using reagents like sodium borohydride (NaBH₄) to yield a β-hydroxy ester, a valuable chiral building block if the reduction is performed asymmetrically.
-
Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of five- and six-membered heterocycles. For instance, condensation with hydrazine derivatives leads to pyrazoles (Knorr Pyrazole Synthesis), which are common scaffolds in medicinal chemistry.[6]
Caption: Major reaction pathways for Methyl (E)-3-oxooct-6-enoate.
Safety and Handling
As a matter of professional practice, every chemical must be handled with the assumption that it is hazardous. Based on data from structurally similar β-keto esters and unsaturated esters, the following precautions are mandatory.[1][5]
-
Hazard Classification: Expected to be a combustible liquid. May cause skin and eye irritation.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields (or goggles).
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). A lab coat is required.
-
Respiratory Protection: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
-
-
Handling and Storage:
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Avoid contact with strong oxidizing agents and strong bases.
-
-
First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing. Rinse skin with plenty of water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
This self-validating protocol demands that users adhere strictly to these safety measures to mitigate any potential risks associated with the handling and use of this chemical intermediate.
References
-
Methyl 3-oxo-6-octenoate (CAS 110874-83-4): Odor profile, Properties, & IFRA compliance. Good Scents Company. [Link]
-
Methyl 3-oxo-6-octenoate | C9H14O3 | CID 6278738. PubChem. [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
Beta-Keto Ester Definition. Fiveable. [Link]
-
Claisen condensation. Wikipedia. [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC. [Link]
-
The Claisen Condensation. University of Basrah. [Link]
-
Claisen Condensation. Organic Chemistry Portal. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Metin Balci.
-
The 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
-
The Chemical Properties and Applications of Methyl 3-Oxohexanoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The 1H NMR spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]
-
mass spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]
-
Supporting Information for Publication Synthesis of 2,3,5,6-Tetrasubstituted Tetrahydropyrans via (3,5)- Oxonium-Ene Reaction. The Royal Society of Chemistry. [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Methyl 3-oxo-6-octenoate | C9H14O3 | CID 6278738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. rsc.org [rsc.org]
